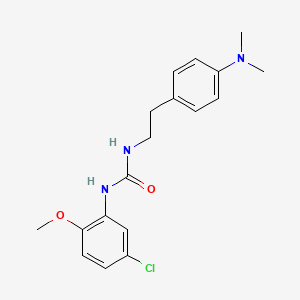

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea is a urea-based small molecule characterized by two distinct aromatic moieties: a 5-chloro-2-methoxyphenyl group and a 4-(dimethylamino)phenethyl group. The dimethylamino group enhances solubility in polar solvents, while the chloro and methoxy substituents may contribute to steric and electronic modulation for target binding .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O2/c1-22(2)15-7-4-13(5-8-15)10-11-20-18(23)21-16-12-14(19)6-9-17(16)24-3/h4-9,12H,10-11H2,1-3H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSLJSSDRNQNZBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea typically involves the following steps:

-

Formation of the Isocyanate Intermediate: : The synthesis begins with the preparation of 5-chloro-2-methoxyphenyl isocyanate. This can be achieved by reacting 5-chloro-2-methoxyaniline with phosgene or a phosgene substitute under controlled conditions .

-

Urea Formation: : The isocyanate intermediate is then reacted with 4-(dimethylamino)phenethylamine. This reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures, to form the desired urea compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding phenolic derivatives. Reduction reactions can also occur, especially at the urea moiety, potentially leading to the formation of amines.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles used in substitution reactions.

Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents for urea reduction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation can produce phenolic compounds.

Scientific Research Applications

Medicinal Applications

- Anticancer Activity :

-

Inflammation Modulation :

- Research indicates that the compound may act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Modifications in the molecular structure have been shown to significantly impact its potency in inhibiting IL-1β release, suggesting a pathway for developing anti-inflammatory drugs .

Agricultural Applications

- Herbicidal Properties :

- The compound has been investigated for its use as a herbicide. Specifically, it is classified as a substituted urea herbicide, functioning as an inhibitor of photosynthetic electron transfer. This mechanism makes it effective for pre-emergence control of annual broad-leaved weeds and grasses in crops like potatoes .

Data Tables

| Application Area | Specific Use | Effectiveness |

|---|---|---|

| Medicinal | Anticancer agent | Comparable to Temozolomide |

| Medicinal | Inflammation inhibitor | Significant reduction in IL-1β release |

| Agricultural | Herbicide | Effective against broad-leaved weeds |

Case Studies

-

Cytotoxicity Study :

A study published in Cancer Research demonstrated that 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity comparable to standard treatments . -

Inflammation Inhibition Study :

In vivo studies conducted on murine models showed that modifications to the compound's structure could enhance its efficacy as an NLRP3 inflammasome inhibitor, leading to reduced inflammation markers in treated subjects .

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance binding affinity to these targets, while the urea moiety can form hydrogen bonds, stabilizing the interaction. The dimethylamino group can further modulate the compound’s pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea (CAS 401586-34-3)

- Key Differences: Replaces the 4-(dimethylamino)phenethyl group with a 3,4-dichlorophenyl moiety.

- Implications: The dichlorophenyl group introduces strong electron-withdrawing effects, reducing solubility compared to the dimethylamino-substituted analog. Enhanced lipophilicity may improve membrane permeability but reduce aqueous stability .

1-(5-Chloro-2,4-dimethoxyphenyl)-3-(2-chloroethyl)urea

- Key Differences : Features a 2-chloroethyl chain instead of the phenethyl group and adds a 2,4-dimethoxy substitution.

- The chloroethyl chain may confer alkylating activity, a property absent in the target compound .

M64HCl (1-(2-(Dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea hydrochloride)

- Key Differences: Incorporates a pyridinyl-morpholino-trifluoromethylphenyl scaffold.

- Implications: The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic targets (e.g., kinases). The morpholino ring improves water solubility and pharmacokinetics, as evidenced by its development as a FAK activator for intestinal homeostasis .

1-[4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl]-3-{4-[(4-pyrrolidin-1-ylpiperidin-1-yl)carbonyl]phenyl}urea (Compound 27)

- Key Differences: Contains a triazine core and a pyrrolidinopiperidine carbonyl group.

- Implications :

Physicochemical and Pharmacokinetic Properties

Notes:

- The target compound’s dimethylamino group confers better aqueous solubility than dichlorophenyl analogs but lower than hydrochlorides like M64HCl.

Therapeutic and Mechanistic Insights

- Kinase Targeting: M64HCl and Compound 27 demonstrate urea derivatives’ versatility in kinase modulation (FAK and PI3K-Akt pathways, respectively). The target compound’s dimethylamino-phenethyl group may favor interactions with kinase ATP pockets, though empirical validation is needed .

- Anticancer Potential: Chloro and trifluoromethyl substituents in analogs like M64HCl and CAS 401586-34-3 suggest roles in apoptosis induction or DNA damage response. The target compound’s lack of strong electron-withdrawing groups may limit cytotoxicity but improve safety profiles .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(4-(dimethylamino)phenethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides an overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a urea functional group, which is significant in pharmacology for its ability to interact with various biological targets. The presence of the chloro and methoxy groups on the phenyl ring enhances its lipophilicity and may influence its biological interactions.

Research indicates that compounds similar to this compound often exhibit activity through multiple mechanisms:

- Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors of specific enzymes, which can lead to altered cellular signaling pathways.

- Anticancer Activity : Some studies have shown that structurally related compounds can induce apoptosis in cancer cells by disrupting the cell cycle and promoting pro-apoptotic signals .

- Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial strains, indicating potential use in treating infections .

Biological Activity Data

The following table summarizes key biological activities observed in studies involving similar compounds:

Case Studies

- Anticancer Studies : A study focusing on related compounds revealed that they could arrest the cell cycle at the G2/M phase, leading to increased apoptosis in cancer cell lines. The mechanism was linked to downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, demonstrating a promising avenue for cancer therapy .

- Antimicrobial Efficacy : A high-throughput screening of a library containing similar urea derivatives identified several candidates with notable activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the phenyl rings for enhancing activity against this pathogen .

Research Findings

Recent findings suggest that modifications to the compound's structure can significantly impact its biological activity. For example, increasing the lipophilicity through additional alkyl substitutions has been shown to enhance anticancer activity while maintaining selectivity towards specific targets .

Q & A

Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?

- Methodological Answer : Follow OECD guidelines for environmental risk assessment:

- Biodegradation : Use OECD 301F test to measure microbial degradation in aqueous systems.

- Ecotoxicity : Test Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀).

- Bioaccumulation : Calculate logP values (e.g., ChemAxon) and model BCF using EPI Suite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.